1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one
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Overview
Description
1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one is a chemical compound with the molecular formula C14H9NO5 and a molecular weight of 271.22 g/mol . This compound is part of the dibenzo[b,d]pyran-6-one family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one can be achieved through several methods. One notable method involves the Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage . This method is redox-neutral and involves a cascade C–H activation annulation process. The reaction typically requires [Cp*RhCl2]2 (2.5 mol%), AgSbF6 (10 mol%), and PivOH (100 mol%) in methanol at 50°C for 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions mentioned above for large-scale synthesis. This may include scaling up the reaction volumes, optimizing the catalyst and reagent concentrations, and ensuring efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reagents like hydroiodic acid.
Substitution: The methoxy group can be substituted under specific conditions to yield different derivatives.
Common Reagents and Conditions
Reduction: Hydroiodic acid is commonly used for the reduction of the nitro group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Reduction: 8-Amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The methoxy group can also participate in various chemical reactions, leading to the formation of different active compounds .
Comparison with Similar Compounds
1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one can be compared with other similar compounds such as:
- 3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol .
Cannabinol: 6H-Dibenzo[b,d]pyran-1-ol, 6,6,9-trimethyl-3-pentyl.
These compounds share a similar dibenzo[b,d]pyran-6-one core structure but differ in their substituents, leading to different chemical and biological properties.
Properties
Molecular Formula |
C14H9NO5 |
---|---|
Molecular Weight |
271.22 g/mol |
IUPAC Name |
1-methoxy-8-nitrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H9NO5/c1-19-11-3-2-4-12-13(11)9-6-5-8(15(17)18)7-10(9)14(16)20-12/h2-7H,1H3 |
InChI Key |
DUXQYCFMOBKFEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Origin of Product |
United States |
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